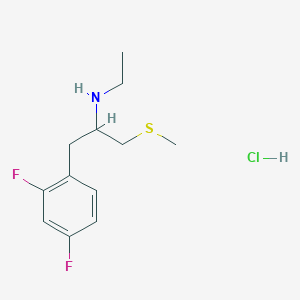
1-(2,4-Difluorophenyl)-N-ethyl-3-methylsulfanylpropan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-N-ethyl-3-methylsulfanylpropan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C12H18ClF2NS and its molecular weight is 281.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Difluorophenyl)-N-ethyl-3-methylsulfanylpropan-2-amine; hydrochloride (CAS No. 2418642-14-3) is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula: C12H18ClF2NS
Molecular Weight: 281.79 g/mol
Purity: Typically 95%
The compound features a difluorophenyl moiety, an ethyl group, and a methylsulfanyl group, which may contribute to its biological properties.
Pharmacological Profile
1-(2,4-Difluorophenyl)-N-ethyl-3-methylsulfanylpropan-2-amine; hydrochloride has been studied for various biological activities:
- Antidepressant Activity: Similar compounds have shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, suggesting a possible antidepressant effect.
- Anticancer Properties: Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) with IC50 values ranging from 6.2 μM to 43.4 μM .
- Antimicrobial Activity: Compounds with sulfanyl groups have been reported to possess antimicrobial properties, potentially effective against a range of bacterial and fungal pathogens.
Case Studies
- Cytotoxicity Study:
- Neuropharmacological Assessment:
Comparative Biological Activity Table
The exact mechanism of action for 1-(2,4-Difluorophenyl)-N-ethyl-3-methylsulfanylpropan-2-amine; hydrochloride remains to be fully elucidated. However, it is hypothesized that the compound may interact with various neurotransmitter systems and cellular pathways involved in cancer cell proliferation and apoptosis.
Potential Pathways
- Serotonergic System Modulation: Similar compounds have shown the ability to enhance serotonin levels in synaptic clefts.
- Inhibition of Cancer Cell Growth: The compound may induce apoptosis in cancer cells through mitochondrial pathways.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-N-ethyl-3-methylsulfanylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NS.ClH/c1-3-15-11(8-16-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWRDHFELKQGIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=C(C=C(C=C1)F)F)CSC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














